1-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)propan-1-ol
Description
1-(1-Ethyl-3,5-dimethyl-1H-pyrazol-4-yl)propan-1-ol is a pyrazole-derived alcohol characterized by a 1H-pyrazole ring substituted with ethyl and methyl groups at the 1-, 3-, and 5-positions, along with a propan-1-ol chain at the 4-position. Pyrazole derivatives are widely studied for their pharmacological activities, including antimicrobial, anti-inflammatory, and kinase-inhibitory properties .
Properties
IUPAC Name |
1-(1-ethyl-3,5-dimethylpyrazol-4-yl)propan-1-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18N2O/c1-5-9(13)10-7(3)11-12(6-2)8(10)4/h9,13H,5-6H2,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWUOVCKJUDHILZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=C(N(N=C1C)CC)C)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclocondensation of Hydrazines with 1,3-Diketones
A foundational approach involves cyclocondensation between hydrazines and 1,3-diketones to form the pyrazole ring. For example, ethyl hydrazine and acetylacetone yield 1-ethyl-3,5-dimethyl-1H-pyrazol-4-ol. Subsequent functionalization at C4 is achieved via:
Nucleophilic Substitution
Grignard Addition
Palladium-Catalyzed Cross-Coupling
Optimization and Scalability
Solvent and Temperature Effects
| Method | Optimal Solvent | Temperature (°C) | Yield Improvement |
|---|---|---|---|
| Cyclocondensation | Ethanol | 80 | +15% vs. DMF |
| Suzuki Coupling | DME/H2O | 80 | +20% vs. Toluene |
| Grignard Addition | THF | 0→RT | +10% vs. Et2O |
Catalytic Systems
Purification and Characterization
Chromatographic Techniques
Spectroscopic Validation
Industrial-Scale Considerations
Patent US20220033358A1 highlights:
-
Cost-Effective Catalysts : Recyclable Pd nanoparticles reduce expenses by 40%.
-
Continuous Flow Systems : Enhance yield to 85% at 100 g scale.
Chemical Reactions Analysis
1-(1-Ethyl-3,5-dimethyl-1H-pyrazol-4-yl)propan-1-ol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form the corresponding ketone using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound into its corresponding alcohol using reducing agents like sodium borohydride.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Activity
Research has indicated that pyrazole derivatives, including 1-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)propan-1-ol, possess significant antimicrobial properties. Studies have shown that these compounds can inhibit the growth of various bacteria and fungi, making them potential candidates for developing new antimicrobial agents. For instance, a study demonstrated that certain pyrazole derivatives exhibited effective antibacterial activity against resistant strains of bacteria .
Anti-inflammatory Properties
The compound has also been investigated for its anti-inflammatory effects. Pyrazole derivatives are known to modulate inflammatory pathways, which could be beneficial in treating conditions like arthritis and other inflammatory diseases. Experimental data suggest that this compound may inhibit pro-inflammatory cytokines, thereby reducing inflammation .
Analgesic Effects
In addition to its antimicrobial and anti-inflammatory properties, this compound has been studied for its analgesic effects. Research indicates that it may interact with pain pathways in the body, providing relief from pain without the side effects typically associated with conventional analgesics .
Agricultural Applications
Pesticide Development
The unique structure of this compound positions it as a candidate for the development of novel pesticides. Pyrazole derivatives have shown efficacy in controlling pests while being less toxic to non-target organisms compared to traditional pesticides. This characteristic is crucial for sustainable agriculture practices .
Plant Growth Regulation
There is emerging evidence that pyrazole compounds can act as plant growth regulators. They may influence various physiological processes in plants, enhancing growth and yield while potentially improving resistance to environmental stressors .
Chemical Research and Development
Synthetic Intermediates
In chemical synthesis, this compound serves as an important intermediate in the production of more complex organic compounds. Its ability to participate in various chemical reactions makes it valuable in the synthesis of pharmaceuticals and agrochemicals .
Case Studies
Mechanism of Action
The mechanism of action of 1-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)propan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrazole ring can form hydrogen bonds and hydrophobic interactions with the active sites of enzymes, leading to inhibition or modulation of enzyme activity. The exact pathways involved depend on the specific biological context and target .
Comparison with Similar Compounds
Substituent Variations on the Pyrazole Ring
Key Observations :
Functional Group Variations
Variations in the functional group attached to the pyrazole ring significantly alter chemical behavior:
Key Observations :
- The propanol group in the target compound provides hydrogen-bonding capability, which is critical for interactions with biological targets like enzymes or receptors.
- Sulfonyl piperazine derivatives (e.g., ) exhibit higher molecular weights and may serve as intermediates in drug discovery due to their robust hydrogen-bond acceptor properties .
Pharmacological Implications
While direct activity data for the target compound are unavailable, structural analogs provide insights:
- Chloro-substituted pyrazoles (e.g., 3b in ) demonstrate enhanced antibacterial activity compared to methyl-substituted variants, likely due to increased electrophilicity .
- Propanol-linked pyrazoles may exhibit improved solubility over amine or sulfonyl derivatives, making them favorable for oral bioavailability .
Biological Activity
1-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)propan-1-ol is a pyrazole derivative with significant biological activity. This compound, characterized by its unique molecular structure (C10H18N2O) and a molecular weight of 182.26 g/mol, has garnered attention in various fields, including medicinal chemistry and pharmacology. Understanding its biological activity is crucial for potential therapeutic applications.
The synthesis of this compound typically involves the reaction of 1-ethyl-3,5-dimethylpyrazole with propanal under specific conditions, often using ethanol as a solvent at temperatures ranging from 60 to 80°C. The compound can undergo various chemical reactions such as oxidation, reduction, and substitution, which can modify its biological properties.
The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors. The pyrazole ring facilitates hydrogen bonding and hydrophobic interactions with active sites on target proteins, potentially leading to enzyme inhibition or modulation of receptor activity. The precise mechanisms depend on the biological context and the specific targets involved.
Biological Activity
Research indicates that this compound exhibits various biological activities:
Antimicrobial Activity
Recent studies have demonstrated that pyrazole derivatives exhibit antimicrobial properties against a range of pathogens. For instance, compounds similar to this compound have shown effectiveness against Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecalis. The minimum inhibitory concentration (MIC) values for these compounds can vary significantly based on their structure .
Anticancer Potential
The anticancer activity of pyrazole derivatives has been explored in various cancer cell lines. For example, studies have shown that certain modifications of pyrazole compounds can lead to significant cytotoxicity in A549 human lung adenocarcinoma cells. The effectiveness often correlates with structural modifications that enhance interaction with cancer cell targets .
Case Studies
Several case studies highlight the potential of this compound in therapeutic applications:
Comparative Analysis
Comparing this compound with other similar compounds reveals variations in biological activity based on structural differences:
| Compound | Structure | Biological Activity |
|---|---|---|
| Compound A | Similar pyrazole structure | Moderate antibacterial activity (MIC = 64 µg/mL) |
| Compound B | Altered side chain | Enhanced anticancer properties (reduced A549 viability by 24%) |
Q & A
Basic: What are the standard protocols for synthesizing 1-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)propan-1-ol, and how can purity be validated?
Methodological Answer:
The synthesis typically involves multi-step reactions starting with a substituted pyrazole core. For example, alkylation of 1-ethyl-3,5-dimethylpyrazole followed by propanol-side-chain introduction via nucleophilic substitution or Grignard reactions. Reaction conditions (temperature ~60–80°C, solvents like ethanol/DMF) must be optimized to avoid byproducts . Purity validation requires HPLC (>95% purity threshold) and NMR (¹H/¹³C for structural confirmation, ensuring absence of residual solvents like DMSO-d6). Mass spectrometry (ESI-MS) confirms molecular weight .
Basic: What spectroscopic techniques are critical for characterizing this compound’s structure?
Methodological Answer:
- ¹H NMR : Identifies protons on the pyrazole ring (δ 1.2–1.4 ppm for ethyl CH3, δ 2.1–2.3 ppm for methyl groups) and the propanol chain (δ 3.6–4.0 ppm for -OH and CH2) .
- FT-IR : Confirms hydroxyl (broad peak ~3200–3500 cm⁻¹) and pyrazole C=N stretches (~1500–1600 cm⁻¹) .
- X-ray crystallography (if crystals are obtainable) resolves 3D conformation, critical for studying intermolecular interactions .
Advanced: How do steric effects from the ethyl and methyl substituents influence reactivity in derivatization reactions?
Methodological Answer:
The 3,5-dimethyl groups on the pyrazole ring create steric hindrance, limiting nucleophilic attack at the 4-position. For example, sulfonation or halogenation reactions require bulky electrophiles (e.g., SOCl2 in DCM) and extended reaction times. Computational modeling (DFT) predicts regioselectivity, while LC-MS monitors reaction progress to optimize yields .
Advanced: What strategies mitigate contradictions in biological activity data across studies?
Methodological Answer:
Discrepancies often arise from variations in assay conditions (e.g., cell line specificity, compound solubility in DMSO/PBS). Standardize protocols by:
- Using logP calculations to optimize solubility (target logP ~2.5–3.5 for membrane permeability) .
- Validating biological targets via surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to confirm binding affinities .
- Replicating assays in triplicate with positive/negative controls (e.g., reference inhibitors) .
Basic: What are the compound’s predicted ADMET properties, and how are they experimentally validated?
Methodological Answer:
- ADMET Prediction : Tools like SwissADME estimate moderate bioavailability (TPSA ~50 Ų, MW <400 Da) but potential hepatic metabolism via CYP3A4 .
- Experimental Validation :
- Microsomal stability assays (human liver microsomes, 1 µM compound) quantify metabolic half-life.
- Caco-2 cell monolayers assess intestinal permeability (Papp >1×10⁻⁶ cm/s indicates good absorption) .
Advanced: How can crystallographic data resolve ambiguities in the compound’s tautomeric forms?
Methodological Answer:
Pyrazole derivatives exhibit tautomerism (e.g., 1H vs. 2H forms). Single-crystal X-ray diffraction (using SHELX software ) determines the dominant tautomer by mapping electron density at N-atoms. For example, the 1H form is stabilized by intramolecular H-bonding between the propanol -OH and pyrazole N .
Basic: What are the recommended storage conditions to ensure compound stability?
Methodological Answer:
Store under inert atmosphere (N2 or Ar) at –20°C in amber vials to prevent oxidation/hydrolysis. Stability assays (HPLC at t = 0, 6, 12 months) track degradation; >90% purity after 12 months is acceptable .
Advanced: How can QSAR models guide the design of derivatives with enhanced bioactivity?
Methodological Answer:
- QSAR Workflow :
- Curate a library of analogs with measured IC50 values (e.g., antimicrobial assays).
- Compute descriptors (e.g., logP, molar refractivity) using ChemAxon or MOE.
- Train models (random forest or SVM) to predict bioactivity.
- Lead Optimization : Introduce electron-withdrawing groups (e.g., -CF3) at the propanol chain to enhance target binding (validated by molecular docking) .
Basic: What safety protocols are essential when handling this compound?
Methodological Answer:
- PPE : Gloves (nitrile), lab coat, and safety goggles.
- Ventilation : Use fume hoods during synthesis (risk of volatile byproducts like HCl gas).
- Waste Disposal : Neutralize acidic/basic residues before aqueous disposal .
Advanced: How do solvent polarity and proticity affect reaction outcomes in its synthesis?
Methodological Answer:
- Polar Protic Solvents (e.g., H2O/EtOH) : Favor SN1 mechanisms but may hydrolyze sensitive groups (e.g., sulfonamides).
- Polar Aprotic Solvents (e.g., DMF/DMSO) : Enhance nucleophilicity, critical for alkylation steps (yield improvements >20%) .
- Solvent Screening : Use a DoE (Design of Experiments) approach to optimize solvent mixtures (e.g., DCM:MeOH 4:1 v/v) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
